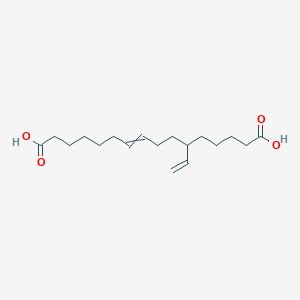
11-Ethenylhexadec-7-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ethenylhexadec-7-enedioic acid is an organic compound with the molecular formula C18H30O4 It is characterized by the presence of a long hydrocarbon chain with a double bond and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-ethenylhexadec-7-enedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkenes and dicarboxylic acids.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, the use of palladium catalysts in a Heck reaction can be employed to introduce the ethenyl group into the hydrocarbon chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions: 11-Ethenylhexadec-7-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated dicarboxylic acid.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated dicarboxylic acids.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-Ethenylhexadec-7-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of lipid metabolism and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 11-ethenylhexadec-7-enedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in lipid metabolism, influencing their activity and function.
Pathways: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Hexadecenedioic Acid: Similar in structure but lacks the ethenyl group.
Octadecenedioic Acid: Has a longer hydrocarbon chain but similar functional groups.
Properties
CAS No. |
96745-68-5 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
11-ethenylhexadec-7-enedioic acid |
InChI |
InChI=1S/C18H30O4/c1-2-16(13-10-11-15-18(21)22)12-8-6-4-3-5-7-9-14-17(19)20/h2,4,6,16H,1,3,5,7-15H2,(H,19,20)(H,21,22) |
InChI Key |
MJTHSDJJSNCUQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCCC(=O)O)CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















